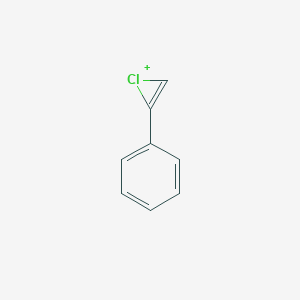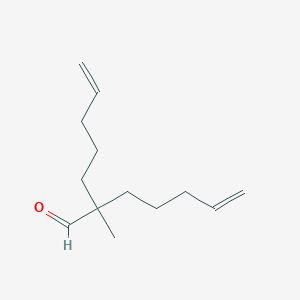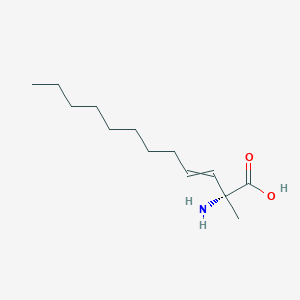![molecular formula C21H17NO5S B14187801 {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-20-3](/img/structure/B14187801.png)
{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole moiety linked to an acetic acid group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps. One common route starts with the sulfonylation of carbazole to introduce the 4-methylbenzenesulfonyl group. This is followed by the etherification of the sulfonylated carbazole with a suitable acetic acid derivative under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of carbazole derivatives on biological systems. Its potential interactions with proteins and other biomolecules make it a candidate for drug development studies.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Carbazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound, carbazole, is a well-known heterocyclic aromatic compound with various applications.
4-Methylbenzenesulfonyl Chloride: This compound is used in the sulfonylation step of the synthesis and has similar reactivity.
Acetic Acid Derivatives: Various acetic acid derivatives can be used in the etherification step.
Uniqueness
What sets {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid apart is its combination of a carbazole moiety with a sulfonyl group and an acetic acid linkage
Propriétés
Numéro CAS |
920982-20-3 |
|---|---|
Formule moléculaire |
C21H17NO5S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
2-[9-(4-methylphenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C21H17NO5S/c1-14-6-9-16(10-7-14)28(25,26)22-19-5-3-2-4-17(19)18-11-8-15(12-20(18)22)27-13-21(23)24/h2-12H,13H2,1H3,(H,23,24) |
Clé InChI |
CFUDBEWJWALWEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C=C(C=C4)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)



![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
![2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14187797.png)

![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)
